Methyl 5-(N-(4-ethylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-(N-(4-ethylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring, a carboxylate group, and a sulfonamide group attached to an ethylphenyl moiety
Scientific Research Applications
Methyl 5-(N-(4-ethylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(N-(4-ethylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method starts with the preparation of the pyrazole ring through the reaction of hydrazine with a β-diketone. The resulting pyrazole intermediate is then subjected to sulfonation using a sulfonyl chloride derivative, such as 4-ethylbenzenesulfonyl chloride, under basic conditions. Finally, the carboxylate group is introduced through esterification with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(N-(4-ethylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Mechanism of Action
The mechanism of action of Methyl 5-(N-(4-ethylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can lead to various biological effects, including antimicrobial activity or anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(N-(4-methylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate
- Methyl 5-(N-(4-chlorophenyl)sulfamoyl)-1H-pyrazole-4-carboxylate
- Methyl 5-(N-(4-bromophenyl)sulfamoyl)-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 5-(N-(4-ethylphenyl)sulfamoyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications.
Properties
IUPAC Name |
methyl 5-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-3-9-4-6-10(7-5-9)16-21(18,19)12-11(8-14-15-12)13(17)20-2/h4-8,16H,3H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHIJHAMNCPRAAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=NN2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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